![molecular formula C10H9N5O2 B11790549 3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid](/img/structure/B11790549.png)
3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the fusion of pyrazole, triazole, and pyrazine rings, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing yields and reducing production costs. Current methods involve batch processes with careful control of reaction parameters to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at positions adjacent to the nitrogen atoms in the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to alterations in cellular pathways, ultimately resulting in the desired biological effects .
類似化合物との比較
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[1,5-a]pyrimidine
Uniqueness
3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid stands out due to its unique combination of fused rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H9N5O2 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
3-(3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)propanoic acid |
InChI |
InChI=1S/C10H9N5O2/c16-9(17)2-1-8-12-13-10-7-3-4-11-15(7)6-5-14(8)10/h3-6H,1-2H2,(H,16,17) |
InChIキー |
JDVZPGLWZRMEBK-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=NN=C2C3=CC=NN31)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


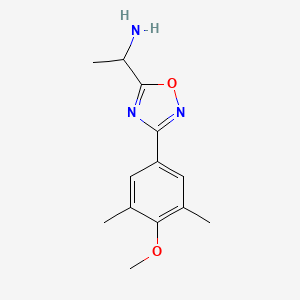

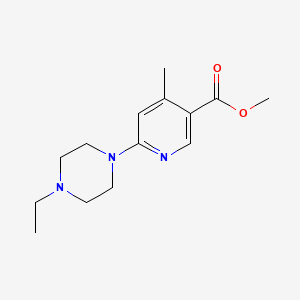
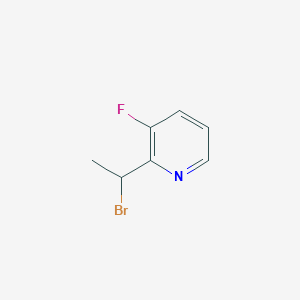
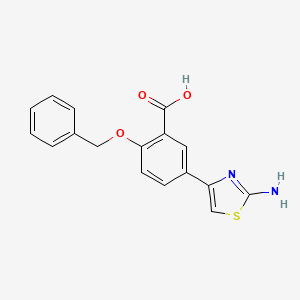
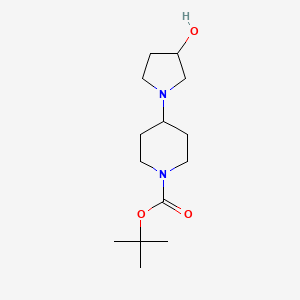
![2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790500.png)
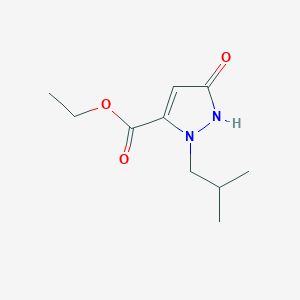

![4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11790526.png)
![N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11790529.png)
![3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11790537.png)
![2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole](/img/structure/B11790542.png)
![2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11790553.png)
